1,8-Bis(diphenylphosphino)octane

Vue d'ensemble

Description

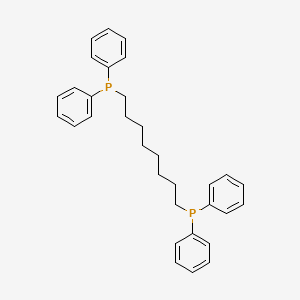

1,8-Bis(diphenylphosphino)octane: is an organophosphorus compound with the molecular formula C₃₂H₃₆P₂ . It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in catalysis and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,8-Bis(diphenylphosphino)octane can be synthesized through the reaction of 1,8-dibromooctane with diphenylphosphine in the presence of a base such as sodium hydride . The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as laboratory preparation but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1,8-Bis(diphenylphosphino)octane primarily undergoes coordination reactions with metal centers. It can form stable complexes with transition metals such as gold , platinum , and palladium .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents like or .

Reduction: Reduction reactions are less common but can be achieved using .

Substitution: Substitution reactions can occur with halides or other leaving groups in the presence of a suitable nucleophile.

Major Products: The major products of these reactions are typically metal complexes where this compound acts as a ligand, stabilizing the metal center and enhancing its catalytic properties .

Applications De Recherche Scientifique

Catalysis

1.1 Transition Metal Complexes

1,8-Bis(diphenylphosphino)octane forms stable complexes with various transition metals, which are crucial in catalytic processes. These complexes are particularly noted for their effectiveness in:

- Hydrogenation Reactions : The ligand has been utilized in catalytic hydrogenation of alkenes and alkynes. For instance, magnesium pincer complexes featuring this compound have demonstrated significant activity in semihydrogenation reactions under mild conditions .

- Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions, the ligand enhances the reactivity and selectivity of the metal catalyst, facilitating the formation of carbon-carbon bonds .

Coordination Chemistry

2.1 Stabilization of Metal Chalcogenide Nanoclusters

Research indicates that this compound effectively stabilizes copper chalcogenide nanoclusters in solution. Studies employing NMR spectroscopy and mass spectrometry have shown that these complexes exhibit enhanced stability and controlled reactivity compared to those stabilized by shorter ligands . The longer chelating structure of dppn contributes to this stability by providing a more favorable coordination environment.

Materials Science

3.1 Synthesis of Functional Materials

The compound is also used in the synthesis of functional materials, particularly in the development of luminescent devices and sensors. Its ability to coordinate with various metals allows for the design of materials with tailored electronic properties .

Hydrogenation Catalysis

In a study published by Liang et al., this compound was part of a magnesium complex that catalyzed the hydrogenation of alkynes and alkenes with high efficiency. The reaction conditions included a hydrogen pressure of 5 bar at elevated temperatures (120 °C), yielding significant conversion rates .

Copper Chalcogenide Nanoclusters

Another case study highlighted the use of this compound in stabilizing copper sulfide nanoclusters. The research focused on understanding the electrochemical behavior and stability of these nanoclusters in solution, revealing that the ligand's structure played a critical role in maintaining cluster integrity during redox processes .

Tables

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | Hydrogenation, Cross-Coupling | Enhanced reactivity and selectivity |

| Coordination Chemistry | Stabilization of metal nanoclusters | Improved stability |

| Materials Science | Development of luminescent devices and sensors | Tailored electronic properties |

Mécanisme D'action

The mechanism by which 1,8-Bis(diphenylphosphino)octane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can participate in various catalytic cycles. The molecular targets are typically the metal ions, and the pathways involved include electron transfer and bond formation/breaking processes .

Comparaison Avec Des Composés Similaires

- 1,5-Bis(diphenylphosphino)pentane

- 1,6-Bis(diphenylphosphino)hexane

- 1,7-Bis(diphenylphosphino)heptane

Comparison: 1,8-Bis(diphenylphosphino)octane is unique due to its longer carbon chain, which provides greater flexibility and spatial arrangement when coordinating with metal centers. This can lead to different catalytic properties and stability compared to its shorter-chain analogs .

Activité Biologique

Overview

1,8-Bis(diphenylphosphino)octane (abbreviated as DPPM) is an organophosphorus compound with the molecular formula C₃₂H₃₆P₂. It serves as a bidentate ligand, primarily utilized in coordination chemistry to form stable metal complexes. This compound has garnered attention not only for its catalytic applications but also for its potential biological activities, particularly in antimicrobial and anticancer research.

This compound acts by coordinating with metal ions, enhancing their catalytic properties and stability. The interaction with metals such as gold and palladium facilitates various biochemical pathways that can lead to biological activity.

Target of Action

- Metal Complex Formation : The compound forms stable complexes with transition metals, which can influence their electronic and optical properties, potentially leading to enhanced biological effects.

Mode of Action

- Catalytic Activity : The formation of metal complexes allows for catalytic reactions that may be relevant in biological systems, such as the reduction of nitrophenol and other substrates .

Antimicrobial Activity

Research indicates that metal complexes formed with this compound exhibit significant antimicrobial properties. For instance, studies have shown that these complexes can inhibit the growth of various bacterial strains, suggesting potential applications in medical therapeutics.

Anticancer Properties

The ability of DPPM to stabilize metal ions enhances the biological activity of these complexes against cancer cells. Reports indicate that certain metal-DPPM complexes induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Case Studies

- Copper(I) Iodide Complexes : A systematic analysis revealed that copper(I) iodide complexes with DPPM display unique structural and photophysical properties. These properties were linked to their potential use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation .

- Gold Nanoclusters : The synthesis of gold nanoclusters stabilized by DPPM has shown promising results in catalysis and biomedicine. These nanoclusters demonstrated enhanced catalytic activity for reactions relevant to environmental remediation and have been explored for their ability to target cancer cells selectively .

Research Findings

Recent studies have focused on the electronic and optical properties of gold nanoclusters stabilized by DPPM. The findings suggest that these nanoclusters exhibit unique electronic configurations that can be exploited for advanced therapeutic applications .

Comparison with Similar Compounds

A comparative analysis of DPPM with other diphosphine ligands indicates its superior flexibility and spatial arrangement due to its longer carbon chain. This structural advantage allows for more effective coordination with metal centers, enhancing both stability and catalytic efficiency compared to shorter-chain analogs like 1,5-bis(diphenylphosphino)pentane.

| Compound | Molecular Formula | Key Properties |

|---|---|---|

| This compound | C₃₂H₃₆P₂ | Bidentate ligand; forms stable metal complexes |

| 1,5-Bis(diphenylphosphino)pentane | C₂₄H₂₈P₂ | Shorter chain; less flexible |

| 1,6-Bis(diphenylphosphino)hexane | C₂₈H₃₂P₂ | Intermediate flexibility |

Propriétés

IUPAC Name |

8-diphenylphosphanyloctyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36P2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABUPOVYOOZOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571154 | |

| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41625-30-3 | |

| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.